molecular formula C12H21NO2 B8270926 (1S,2S,3R,5S)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester CAS No. 705949-09-3

(1S,2S,3R,5S)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester

Cat. No. B8270926
CAS RN: 705949-09-3
M. Wt: 211.30 g/mol
InChI Key: UIZCHFQVEWSSEE-JDVQERKKSA-N
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Description

The compound “(1S,2S,3R,5S)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester” is a complex organic molecule. It is related to the compound "(1S,2S,3R,5S)-(+)-Pinanediol" , which is a chiral reagent used in the synthesis of homochiral α-hydroxyketones . The empirical formula for (+)-Pinanediol is C10H18O2 , and it has a molecular weight of 170.25 .


Molecular Structure Analysis

The molecular structure of (+)-Pinanediol, a related compound, is available and can be viewed using Java or Javascript . The InChI string for (+)-Pinanediol is 1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8+,10-/m0/s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of (+)-Pinanediol, a related compound, include a melting point of 57-59 °C (lit.) . It is a solid at room temperature . The optical activity is [α]20/D +8.5°, c = 6.5 in toluene .

Safety and Hazards

The safety and hazards of (+)-Pinanediol, a related compound, are that it is classified as a Combustible Solid under the Storage Class Code 11 . The WGK is 3 . The Flash Point is not applicable .

properties

CAS RN

705949-09-3

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

methyl (1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylate

InChI

InChI=1S/C12H21NO2/c1-11(2)7-5-8(10(14)15-4)12(3,13)9(11)6-7/h7-9H,5-6,13H2,1-4H3/t7-,8+,9+,12-/m1/s1

InChI Key

UIZCHFQVEWSSEE-JDVQERKKSA-N

Isomeric SMILES

C[C@]1([C@@H](C[C@@H]2C[C@H]1C2(C)C)C(=O)OC)N

Canonical SMILES

CC1(C2CC(C(C1C2)(C)N)C(=O)OC)C

Origin of Product

United States

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